HC Yellow no. 14

Description

HC Yellow No. 14 is a semi-permanent hair dye classified under the "HC" (Hair Color) series, which includes nitroaromatic and azo-based compounds designed to impart vibrant, long-lasting color to hair. These dyes are typically used in oxidative or non-oxidative formulations, with safety profiles and regulatory approvals varying by concentration and application method.

Properties

CAS No. |

90349-40-9 |

|---|---|

Molecular Formula |

C9H9N3O3 |

Molecular Weight |

207.19 g/mol |

IUPAC Name |

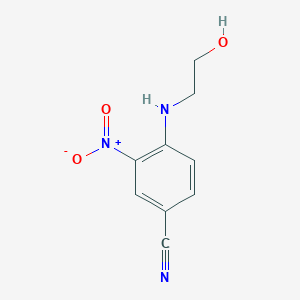

4-(2-hydroxyethylamino)-3-nitrobenzonitrile |

InChI |

InChI=1S/C9H9N3O3/c10-6-7-1-2-8(11-3-4-13)9(5-7)12(14)15/h1-2,5,11,13H,3-4H2 |

InChI Key |

PWOSOZQHIRPPHP-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])NCCO |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])NCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous HC Yellow Compounds

Table 1: Structural and Regulatory Comparison of HC Yellow Dyes

Key Observations :

Structural Trends: Most HC Yellow dyes feature nitro (-NO₂) or azo (-N=N-) groups, which enhance colorfastness but may introduce mutagenic risks . For example, HC Yellow No. 4 contains a nitroaniline impurity linked to fetal toxicity in animal studies, though percutaneous absorption in humans is minimal .

Safety Profiles: HC Yellow No. 2: Safe at 3% in non-oxidative systems, with mild irritation at higher concentrations . HC Yellow No. 16: Deemed safe at 1.5% in non-oxidative formulations after rigorous SCCS evaluation, though impurities require quantification . HC Yellow No. 4: Low absorption reduces systemic toxicity, but mutagenicity in vitro necessitates concentration limits .

Mechanistic and Toxicological Contrasts

Table 2: Toxicity and Reactivity Profiles

Critical Insights :

- This discrepancy underscores the importance of structural nuances (e.g., nitro group placement).

- Environmental Impact: HC Yellow No. 4’s reduction to aromatic amines in wastewater poses ecological risks, whereas HC Yellow No. 16’s stability may reduce degradation byproducts .

Regulatory and Industrial Implications

- EU Standards: The EU mandates strict purity thresholds (e.g., ≤7% nitroaniline in HC Yellow No. 4) and usage limits based on cumulative exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.